3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide
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Overview
Description
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a tricyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through cyclization reactions.
- Introduction of the sulfonamide groups via sulfonation reactions.
- Functionalization of the trimethylphenyl groups through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including metathesis and polymerization.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide involves its interaction with molecular targets through various pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds in reactions. Its sulfonamide groups may interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalyst® M204: A ruthenium-based catalyst with similar structural features and applications in metathesis reactions.
Zhan Catalyst-1B: Another ruthenium-based catalyst used in olefin metathesis with comparable reactivity.
1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: A compound with a similar core structure used in various catalytic processes.
Uniqueness
3-oxo-N9,N11-bis(2,4,6-trimethylphenyl)-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaene-9,11-disulfonamide stands out due to its unique tricyclic structure and the presence of multiple functional groups, which provide versatility in its applications and reactivity.
Properties
IUPAC Name |
2-oxo-6-N,8-N-bis(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5S2/c1-15-10-17(3)26(18(4)11-15)31-38(34,35)23-14-24(28-25-21(23)8-7-9-22(25)29(33)30-28)39(36,37)32-27-19(5)12-16(2)13-20(27)6/h7-14,31-32H,1-6H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGRQFIGVCANMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=C(C=C(C=C5C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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